Cas no 1781841-15-3 (tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate)

Tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate is a versatile organic compound with a complex structure. It exhibits excellent stability, making it suitable for various chemical reactions. The presence of the piperidine ring allows for diverse synthetic applications, while the tert-butyl group enhances its thermal stability and reduces reactivity with nucleophiles. This compound is well-suited for research and development in organic synthesis.
tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate structure
1781841-15-3 structure
Product Name:tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate
CAS No:1781841-15-3
MF:C17H32N2O2
MW:296.448184967041
CID:6419295
PubChem ID:82667703
Update Time:2025-07-22

tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate
    • tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 3-[2-(3-piperidinyl)ethyl]-, 1,1-dimethylethyl ester
    • EN300-1894545
    • 1781841-15-3
    • Inchi: 1S/C17H32N2O2/c1-17(2,3)21-16(20)19-11-5-7-15(13-19)9-8-14-6-4-10-18-12-14/h14-15,18H,4-13H2,1-3H3
    • InChI Key: OLXHEJNBRXEFMX-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCCC(CCC2CCCNC2)C1

Computed Properties

  • Exact Mass: 296.246378268g/mol
  • Monoisotopic Mass: 296.246378268g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 0.985±0.06 g/cm3(Predicted)
  • Boiling Point: 393.9±15.0 °C(Predicted)
  • pka: 10.44±0.10(Predicted)

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Additional information on tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate

Introduction to Tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate (CAS No. 1781841-15-3)

Tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1781841-15-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes multiple heterocyclic rings and functional groups. The presence of a tert-butyl group, an ethyl side chain linked to a piperidine ring, and another piperidine ring in the structure contributes to its unique chemical properties and potential biological activities.

The molecular structure of Tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate is meticulously designed to interact with biological targets in a highly specific manner. The tert-butyl group enhances the lipophilicity of the molecule, facilitating its penetration across biological membranes, while the two piperidine rings provide a scaffold that can mimic natural bioactive molecules. This structural design makes it a promising candidate for further exploration in drug discovery and development.

In recent years, there has been growing interest in the development of novel compounds that can modulate neurological and cardiovascular functions. The structural features of Tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate suggest potential applications in these areas. For instance, the piperidine moiety is well-known for its role in various pharmacologically active agents, including antipsychotics and antihistamines. The introduction of additional functional groups, such as the ethyl side chain, further diversifies its pharmacological profile.

One of the most compelling aspects of this compound is its potential as a precursor or intermediate in the synthesis of more complex pharmacological entities. The presence of multiple reactive sites allows for selective modifications, enabling chemists to tailor the molecule for specific biological activities. This flexibility is particularly valuable in medicinal chemistry, where precision and specificity are paramount.

Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of such compounds with greater accuracy. Molecular modeling studies have indicated that Tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate may exhibit binding affinity to certain enzymes and receptors, making it a candidate for further experimental validation. These computational insights have accelerated the drug discovery process by allowing researchers to prioritize promising candidates based on their predicted interactions.

The synthesis of Tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, the potential rewards—such as discovering novel bioactive compounds—make this endeavor worthwhile. Modern synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis, have opened new avenues for constructing complex molecules like this one.

As research in pharmaceutical chemistry continues to evolve, compounds like Tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate are likely to play an increasingly important role in the development of new therapies. Their unique structural features and predicted biological activities make them valuable tools for understanding disease mechanisms and identifying new therapeutic targets. Furthermore, their potential as intermediates in drug synthesis underscores their importance in the broader context of medicinal chemistry.

The future directions for research on this compound include both experimental validation and further computational exploration. Experimental studies could involve testing its activity against specific biological targets, while computational studies could refine our understanding of its interactions at a molecular level. These combined approaches will provide a comprehensive view of its potential applications and limitations.

In conclusion, Tert-butyl 3-2-(piperidin-3-yl)ethylpiperidine-1-carboxylate (CAS No. 1781841-15-3) is a structurally complex and potentially bioactive compound that warrants further investigation. Its unique features make it a promising candidate for drug discovery and development, particularly in areas such as neuroscience and cardiovascular medicine. As our understanding of molecular interactions continues to grow, compounds like this one will undoubtedly contribute to the advancement of pharmaceutical science.

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